4-Bromo-3'-fluoro-4'-methoxybiphenyl
Overview
Description
4-Bromo-3’-fluoro-4’-methoxybiphenyl is an organic compound with the molecular formula C13H10BrFO It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methoxy functional groups on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3’-fluoro-4’-methoxybiphenyl can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’-fluoro-4’-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-fluoro-4’-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted biphenyl derivatives, while oxidation reactions can produce biphenyl ketones or carboxylic acids .
Scientific Research Applications
4-Bromo-3’-fluoro-4’-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-fluoro-4’-methoxybiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoroanisole: Similar in structure but lacks the biphenyl moiety.
4-Bromo-4’-methoxybiphenyl: Similar but without the fluorine atom.
3-Bromo-4-methoxybiphenyl: Similar but with different substitution pattern.
Uniqueness
4-Bromo-3’-fluoro-4’-methoxybiphenyl is unique due to the specific combination of bromine, fluorine, and methoxy groups on the biphenyl structure. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable in various research applications .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-fluoro-1-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCAWZLRQTVEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269916 | |
Record name | 4′-Bromo-3-fluoro-4-methoxy-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443340-33-7 | |
Record name | 4′-Bromo-3-fluoro-4-methoxy-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Bromo-3-fluoro-4-methoxy-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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